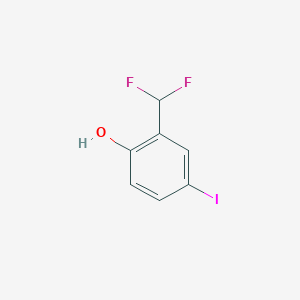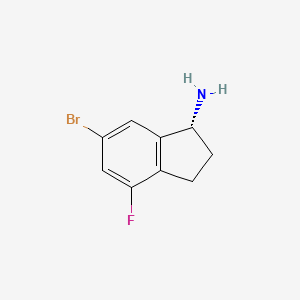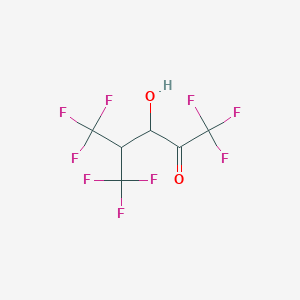![molecular formula C17H16ClFN2O B12084854 (4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C17H16ClFN2O It is characterized by the presence of a biphenyl core substituted with chloro and fluoro groups, and a piperazine moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-fluorophenylboronic acid in the presence of a palladium catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the biphenyl intermediate with piperazine in the presence of a suitable base, such as potassium carbonate.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage by reacting the piperazine-substituted biphenyl with a suitable carbonyl source, such as phosgene or a chloroformate derivative.
Industrial Production Methods
Industrial production methods for (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst loading, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloro and fluoro groups on the biphenyl core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-fluoro-1,1’-biphenyl): Similar biphenyl core but lacks the piperazine moiety.
(4-(3-Chlorobenzyl)-1-piperazinyl](2-fluorophenyl)methanone): Similar structure but with different substitution patterns on the biphenyl core.
Uniqueness
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone is unique due to the specific combination of chloro and fluoro substituents on the biphenyl core and the presence of a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H16ClFN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
[4-(4-chloro-2-fluorophenyl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-15(16(19)11-14)12-1-3-13(4-2-12)17(22)21-9-7-20-8-10-21/h1-6,11,20H,7-10H2 |
InChI Key |
FTFXDJKZPLFQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)





